4-Cyano-2'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyano-2’-methoxybenzophenone is a chemical compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 . The compound is a yellow solid .
Molecular Structure Analysis
The IUPAC name for 4-Cyano-2’-methoxybenzophenone is 4-(2-methoxybenzoyl)benzonitrile . The InChI code for this compound is 1S/C15H11NO2/c1-18-14-5-3-2-4-13(14)15(17)12-8-6-11(10-16)7-9-12/h2-9H,1H3 .Physical And Chemical Properties Analysis
4-Cyano-2’-methoxybenzophenone is a yellow solid . The compound has a molecular weight of 237.26 . The IUPAC name for this compound is 4-(2-methoxybenzoyl)benzonitrile . The InChI code for this compound is 1S/C15H11NO2/c1-18-14-5-3-2-4-13(14)15(17)12-8-6-11(10-16)7-9-12/h2-9H,1H3 .Scientific Research Applications
Radical Identification and Mechanism Elucidation
4-Cyano-2'-methoxybenzophenone has been involved in studies focusing on the identification and behavior of ketyl radicals. Specifically, the substitution effects on benzophenone derivatives like 4′-methoxy and 4′-cyano were investigated. ESR measurements facilitated the identification of both original and replaced ketyl radicals. These findings contribute to understanding electron-transfer mechanisms analogous to SRN−-type reactions and are relevant in the context of sterically hindered αβ-enones forming detectable amounts of ketyl radicals (Ōkubo, 1977).
Environmental Monitoring and Analysis
4-Cyano-2'-methoxybenzophenone derivatives, commonly used as UV absorbers, are a focal point in environmental monitoring and analysis. Procedures involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to determine the presence of such derivatives in environmental water samples. These studies provide insights into the concentration, behavior, and impact of these compounds in aquatic environments, highlighting the need for efficient and sensitive detection methods (Negreira et al., 2009).
Photochemistry and Synthesis
Research in photochemistry involving 4-Cyano-2'-methoxybenzophenone explores its behavior and reactions under light exposure. Studies have reported on the synthesis of various derivatives through photochemical reactions, providing valuable information for organic synthesis and the design of photo-responsive materials. These findings are crucial for understanding the photochemical pathways and designing compounds with desired properties (Plíštil et al., 2006).
Magnetic Field Effects on Chemical Reactions
Investigations into the effects of magnetic fields on chemical reactions involving 4-Cyano-2'-methoxybenzophenone have provided insights into the hydrogen abstraction reaction mechanisms and the influence of magnetic fields on radical pairs in solutions. This research is significant for understanding magnetic field effects on chemical reactions and could have implications in fields like magnetic resonance and material science (Wakasa et al., 1998).
properties
IUPAC Name |
4-(2-methoxybenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-5-3-2-4-13(14)15(17)12-8-6-11(10-16)7-9-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHWLNLWBPKWMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577333 |
Source
|
Record name | 4-(2-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2'-methoxybenzophenone | |
CAS RN |
131117-90-3 |
Source
|
Record name | 4-(2-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.